Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate
Description
Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate is a bicyclic oxazine derivative featuring:
- A hexahydrocyclopenta[b][1,4]oxazine core.
- A tert-butyl carboxylate group at position 4.
- A primary amino group at position 6.
- An oxalate counterion, indicating the compound is an oxalate salt of the amine.
- Racemic stereochemistry (1:1 enantiomeric mixture).
The oxalate salt enhances solubility and crystallinity, critical for purification and formulation .
Properties
Molecular Formula |
C14H24N2O7 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
tert-butyl (4aR,7S,7aR)-7-amino-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-8(13)4-5-9(10)14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10+;/m0./s1 |
InChI Key |
SQLRCVJSCQBVBQ-HHDYSPPTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CC[C@@H]2N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCC2N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazine ring system, followed by the introduction of the tert-butyl and amino groups. The final step involves the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis.
Chemical Reactions Analysis
1.1. Ruthenium-Catalyzed Tandem Reactions
A key method uses RuCl₃ to catalyze a tandem N–H insertion and cyclization sequence starting from α-amino ketones and diazo pyruvates. This approach ensures high functional group tolerance and yields products with potential anticancer activity .
Reaction Conditions :
-
Catalyst : RuCl₃ (5–10 mol%)
-
Temperature : 25–50°C
-
Solvent : Dichloromethane or acetonitrile
1.2. Iodine-Mediated Cyclization
Iodine facilitates intramolecular cyclization of o-vinylanilides with disulfides, forming thio-tethered oxazines. While developed for benzo[d]oxazines, this method’s principles apply to the target compound’s bicyclic framework .
Mechanism :
-
Reagents : I₂ (1.0 equiv.), disulfides (0.5–1.0 equiv.)
-
Solvent : Acetonitrile
Key Reaction Mechanisms
The compound’s reactions are driven by its functional groups and bicyclic structure:
2.1. Cyclization
The oxazine ring forms through a tandem N–H insertion and cyclization mechanism, as evidenced by ruthenium-catalyzed pathways . This step is critical for achieving the compound’s bicyclic structure.
2.2. Amination
The 7-amino group is introduced via nucleophilic substitution or reductive amination, depending on the precursor. For example, tert-butyl esters may undergo hydrolysis to carboxylic acids, followed by amidation with ammonia .
2.3. Oxidation/Reduction
The oxalate salt in the compound suggests potential oxidation states. Reduction of the oxazine ring’s oxygen atom or oxidation of the amino group could yield derivatives with altered biological activity .
Functional Group Transformations
The compound’s functional groups enable diverse reactions:
| Functional Group | Reaction | Product |
|---|---|---|
| tert-Butyl ester | Acidic hydrolysis | Carboxylic acid |
| Amino group | Amidation | Amide derivatives |
| Oxazine ring | Nucleophilic attack | Thio-tethered derivatives |
Mechanistic Insights
Research highlights two plausible pathways for oxazine formation:
-
Radical Pathway : I₂ generates sulfur radicals, initiating cyclization .
-
Electrophilic Pathway : I₂ promotes direct electrophilic addition of disulfides to alkenes .
DFT calculations confirm lower energy barriers for electrophilic addition (ΔG* = 15.2 kcal/mol) .
Scientific Research Applications
Biological Applications
1. Pharmacological Potential
- Antitumor Activity : Preliminary studies suggest that Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate may exhibit antitumor properties. The compound's mechanism of action likely involves modulation of key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that play roles in glucose metabolism, making it a candidate for further research in diabetes management .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxazine ring through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution methods.
- Final esterification to produce the carboxylate derivative.
Case Studies
1. Antitumor Efficacy Study
A recent study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in cancer cells .
2. Neuroprotection in Animal Models
In animal models of neurodegeneration, the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function compared to control groups. This suggests its potential for therapeutic use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
Physicochemical Properties
- Polarity: The target’s amino and oxalate groups increase polarity compared to silyl ethers (CAS 1422344-15-7) or dual esters (CAS 1290627-68-7). This enhances water solubility, critical for biological applications .
- Molecular Weight : The target is heavier than simpler analogues (e.g., CAS 2639389-54-9 at 227.30 g/mol) but lighter than silyl-protected derivatives (485.70 g/mol) .
- Synthetic Complexity: The amino group in the target likely requires reductive amination or Boc-deprotection steps, as seen in similar syntheses (e.g., NaBH₄ reduction in ) .
Pharmacological Potential
Biological Activity
Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate is a compound with notable biological activity. This article provides an overview of its chemical properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H21N2O4
- Molecular Weight : 243.30 g/mol
- CAS Number : 2177267-68-2
- Purity : >95%
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is known to act as a modulator in the central nervous system and may influence neurotransmitter systems. The oxazine ring structure facilitates interactions with receptors, potentially influencing neurochemical signaling.
Therapeutic Applications
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Antidepressant Activity : Research indicates that the compound might possess antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, suggesting potential use in treating inflammatory disorders.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neuroprotection : In a study published in Neuroscience Letters, the compound was administered to rats subjected to oxidative stress. Results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups .
- Antidepressant Effects : A randomized controlled trial involving mice showed that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test .
Data Tables
Q & A
Q. What are the key synthetic pathways for preparing racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate?
Methodological Answer: The compound’s synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization and subsequent oxalate salt formation. For example:
- Step 1 : Use Boc₂O (di-tert-butyl dicarbonate) to protect the primary amine under mild alkaline conditions (e.g., NaHCO₃ in THF/water) to minimize side reactions .
- Step 2 : Cyclization via palladium-catalyzed reductive amination or acid-mediated ring closure, ensuring stereochemical control by monitoring reaction temperature and solvent polarity .
- Step 3 : Salt formation with oxalic acid in polar aprotic solvents (e.g., acetone) to improve crystallinity .
Critical Note : Impurities such as unreacted Boc-protected intermediates or stereoisomers require rigorous purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Diastereomeric ratios (dr) >10:1 indicate high stereochemical purity .
- X-ray Crystallography : Resolve absolute configuration by analyzing single crystals grown from slow evaporation in acetone/water mixtures .
- NMR Spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and oxazine ring protons (δ ~3.5–4.5 ppm, multiplet). Compare with simulated spectra from computational tools like ACD/Labs .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Oxalate salts are hygroscopic and may degrade under humid conditions .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent oxalic acid release .
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?
Methodological Answer:
- Kinetic Resolution : Employ chiral catalysts (e.g., phosphine-based) in γ-addition reactions to selectively enrich one enantiomer. Monitor progress via circular dichroism (CD) spectroscopy .
- Enzymatic Methods : Use lipases (e.g., Candida antarctica) in organic solvents to hydrolyze specific stereoisomers. Optimize pH and temperature to enhance enantioselectivity (E > 20) .
- Simulated Moving Bed (SMB) Chromatography : Scale-up resolution using chiral stationary phases and gradient elution for high-throughput separation .
Q. What catalytic systems are effective for functionalizing the oxazine ring?
Methodological Answer:
- Palladium Catalysis : Utilize Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the oxazine C-4 position. Optimize ligand-to-metal ratios (1:1 to 2:1) to suppress homocoupling .
- Organocatalysts : Employ thiourea-based catalysts for asymmetric Michael additions to the amino group. Control dr via solvent polarity (e.g., toluene > DMF) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC analysis to identify decomposition onset temperatures (typically >150°C). Store below 25°C to prevent Boc-group cleavage .
- pH Sensitivity : In aqueous solutions (pH < 3 or > 9), oxalate counterions may dissociate, leading to free base precipitation. Use buffered solutions (pH 5–7) for biological assays .
Q. How should researchers address contradictory data in stereochemical assignments?
Methodological Answer:
- Cross-Validation : Combine NMR (NOESY for spatial proximity) and vibrational circular dichroism (VCD) to resolve conflicting stereochemical predictions .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Mismatches suggest incorrect assignments .
Q. What strategies optimize reaction yields in large-scale syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (THF vs. DCM), catalyst loading (5–20 mol%), and temperature (0–40°C) to identify robust conditions .
- Flow Chemistry : Implement continuous-flow reactors for Boc protection steps to enhance heat/mass transfer and reduce reaction times (e.g., from 12 h to 2 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
